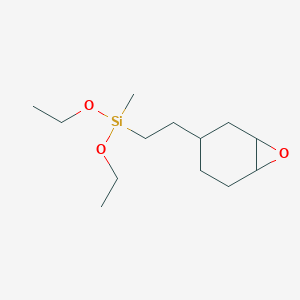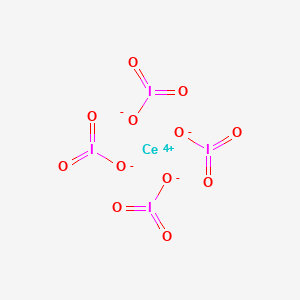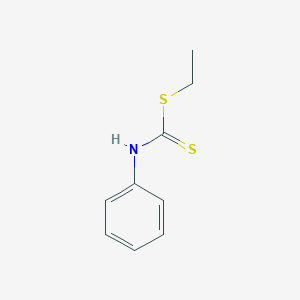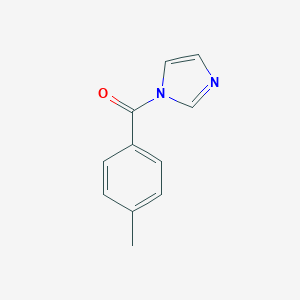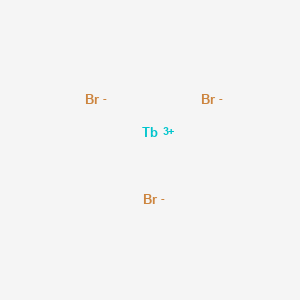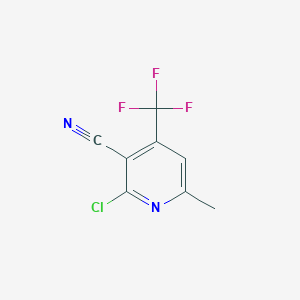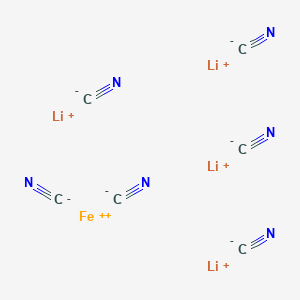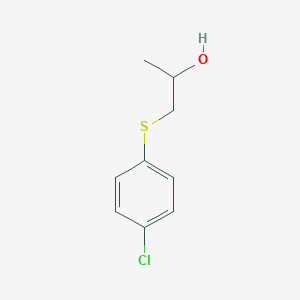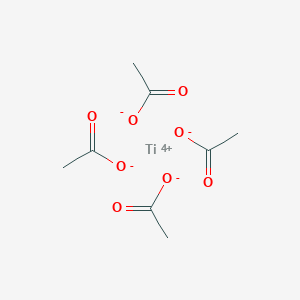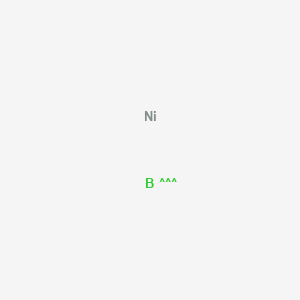
Nickel boride (NiB)
Vue d'ensemble
Description
Nickel boride is a material composed chiefly of the elements nickel and boron . It is widely used as a catalyst in organic chemistry . The approximate chemical composition is Ni2.5B . It is typically prepared by reacting a salt of nickel with sodium borohydride . Nickel boride is an efficient catalyst and reducing agent . It is used as a heterogeneous hydrogenation catalyst .
Synthesis Analysis
Nickel boride catalysts are typically prepared by reacting a salt of nickel with sodium borohydride . The P−1 catalyst can be generated by reacting a nickel (II) salt, such as sulfate, chloride, nitrate, or acetate, and sodium borohydride in alkaline aqueous solutions . The product precipitates as a fine, black granular powder . The chemistry is very similar to that of electroless nickel-boron plating .
Molecular Structure Analysis
Nickel boride is an intermetallic compound composed of nickel and boron atoms . It is a hard, brittle material with a metallic luster .
Chemical Reactions Analysis
Nickel boride is an efficient catalyst for methanol electrooxidation into formate with a Faradaic efficiency of nearly 100% . High concentrations of methanol inhibit the phase transition of the electrocatalyst to high-valent electro-oxidation products .
Applications De Recherche Scientifique
Application in Micro-Supercapacitors
Scientific Field
Materials Engineering and Performance
Summary of Application
Amorphous Nickel Boride (a-NiB) is used as an active material for energy storage applications due to its excellent conductivity and electrochemical activity . It is specifically used as electrodes in electrochemical capacitors (ECs) .
Methods of Application
a-NiB is deposited onto high surface area templates comprising carbon nanowalls (CNW) and silicon nanowires (SiNWs) using a simple, cost-effective electroless process .
Results or Outcomes
Areal capacitances of 204.4 mF·cm− 2 and 165.7 mF·cm −2 at a scan rate of 5 mV·s −1 were measured for CNWs-NiB and SiNW-NiB electrodes, respectively . Both types of electrode materials displayed excellent charging/discharging stability after 10,000 cycles .
Application in Electrocatalysis
Scientific Field
Inorganic Chemistry
Summary of Application
Intermetallic borides, including Nickel Boride, are used in the development of advanced catalysts with superior activity and stability .
Methods of Application
The synthesis of phase-pure, well-defined intermetallic borides is suitable for catalytic studies .
Results or Outcomes
The local electronic structures and surface adsorption properties of intermetallic borides can be modulated, providing great opportunities for the development of advanced catalysts .
Application as a Catalyst and Reducing Agent
Scientific Field
Chemical Engineering
Summary of Application
Nickel boride is an efficient catalyst and reducing agent . It is used as a heterogeneous hydrogenation catalyst and can also be used to cleave thioacetals .
Methods of Application
The specific methods of application are not detailed in the source .
Results or Outcomes
The outcomes of these applications are not detailed in the source .
Application in Sintering of Stainless Steel
Scientific Field
Materials Science
Summary of Application
Nickel boride is used in the sintering of an injection molded 17-4 PH stainless steel to produce high mechanical properties .
Methods of Application
Boron is evaluated as the best sintering enhancing element in terms of densifying the iron-based materials by formation the liquid phase .
Results or Outcomes
Application in Electrochemical Energy Conversion and Storage
Scientific Field
Electrochemistry
Summary of Application
Amorphous nickel boride (NiB) derived from a metal–organic framework (MOF) is used as an electroactive material for both electrochemical energy conversion and storage .
Methods of Application
A chemical redox approach is used to tune the crystalline and electronic structures of a Ni-MOF, transforming it into amorphous NiB. This increases the exposed catalytic active centers and accessible surface area, thereby improving its electrochemical performance .
Results or Outcomes
The NiB efficiently catalyzes the Oxygen Evolution Reaction (OER), delivering a benchmark current density (10 mA cm −2) at only 240 mV, as well as excellent electrocatalytic durability . It also shows a higher value of specific capacitance (2580 F g −1) and remarkable energy (72.55 W h kg −1) and power (33.43 kW kg −1) densities with outstanding cycle life (85.45% retention of the initial capacitance after 5000 cycles) .
Application in Electrocatalytic Water Splitting and Magnetism
Scientific Field
Physical Chemistry
Summary of Application
2D nickel boride/borate amorphous/amorphous heterostructures are engineered for use in electrocatalytic water splitting and magnetism .
Methods of Application
A simple one-pot chemical reduction method is used to engineer 2D nickel boride/borate amorphous/amorphous heterostructures .
Results or Outcomes
The heterostructures with the highest nickel content exhibited the highest values of measured current (12.8 nA) and lowest values of measured resistance (396 MΩ) . The same heterostructure demonstrated better magnetic performance when compared to the other two heterostructures . The heterostructure that exhibited the highest surface area (86.7 m 2 g −1 ) showed the highest HER electrocatalytic activity, with an overpotential value of 0.87 V vs. RHE at −10 mA cm −2 .
Application in Lithium-Ion Batteries
Summary of Application
Layered lithium nickel borides are of interest from the functional materials perspective. They are used in Li-ion batteries due to their high specific surface area .
Methods of Application
The effect of Li chemical pressure on the structure of layered polymorphs with LiNiB composition is studied. Depending on the synthesis temperature and initial Li content, precisely controlled via hydride route synthesis, [NiB] layers undergo structural deformations, allowing for extra Li atoms to be accommodated between the layers .
Results or Outcomes
Application in Production and Characterization
Summary of Application
Ultra-fine amorphous nickel–boron alloy is synthesized directly from aqueous solution .
Results or Outcomes
The alloy shows superior pseudocapacitive performance for advanced asymmetric supercapacitors .
Orientations Futures
Propriétés
IUPAC Name |
boranylidynenickel | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B.Ni | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWJUBJKEHXSMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B#[Ni] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BNi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065155 | |
| Record name | Nickel boride (NiB) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nickel boride (NiB) | |
CAS RN |
12007-02-2, 11099-25-5, 12007-00-0 | |
| Record name | Nickel boride (Ni3B) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12007-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boron alloy, nonbase, B,Ni | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11099-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nickel boride (NiB) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12007-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nickel boride (NiB) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel boride (NiB) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nickel boride (NiB) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nickel boride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



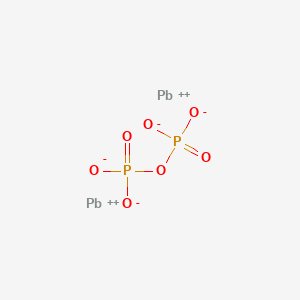
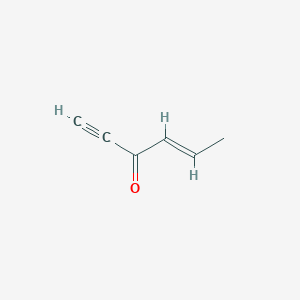
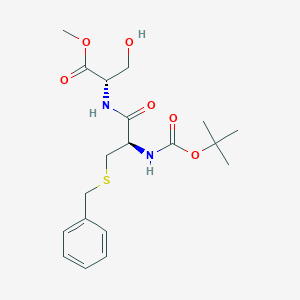
![6-Chlorobenzo[C]isoxazole](/img/structure/B84871.png)
